5-Ethoxy flavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

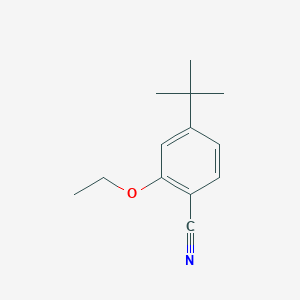

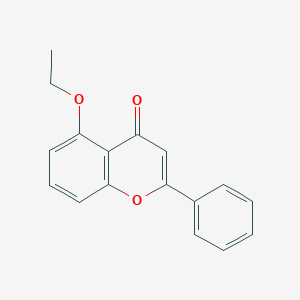

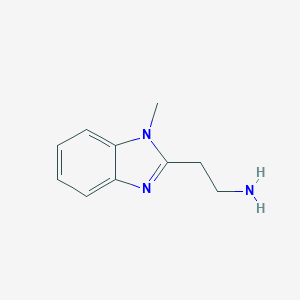

5-Ethoxy flavone is a synthetic flavonoid compound characterized by the presence of an ethoxy group at the fifth position of the flavone backbone. Flavones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural framework of this compound consists of a 2-phenylchromen-4-one skeleton, which is a common feature among flavonoids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy flavone typically involves the oxidative cyclization of o-hydroxychalcones. This process can be achieved through various methods, including the use of transition metal catalysts and oxidizing agents. One common approach involves the use of bismuth chloride and ruthenium chloride as catalysts in a one-pot synthesis, which includes the intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by employing microwave irradiation, ionic liquids, or photolytic annulation to enhance reaction efficiency and yield. Transition metal-free oxidants such as iodine in dimethyl sulfoxide, or sodium periodate in dimethyl sulfoxide, can also be used to facilitate the cyclodehydrogenation step .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethoxy flavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form flavonols or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to flavanones or dihydroflavones.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.

Common Reagents and Conditions:

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products:

Oxidation: Flavonols and other oxidized flavonoid derivatives.

Reduction: Flavanones and dihydroflavones.

Substitution: Various substituted flavones with different functional groups.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 5-Ethoxy flavone involves multiple molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: this compound induces apoptosis in cancer cells by causing cell cycle arrest in the G2/M phase and altering tubulin polymerization, which disrupts microtubule dynamics.

Comparaison Avec Des Composés Similaires

Apigenin: A naturally occurring flavone with similar antioxidant and anti-inflammatory properties.

Chrysin: Another flavone known for its anticancer and anti-inflammatory activities.

Luteolin: A flavone with potent antioxidant and anticancer effects.

Uniqueness of 5-Ethoxy Flavone: this compound is unique due to the presence of the ethoxy group at the fifth position, which can enhance its biological activity and solubility compared to other flavones. This structural modification can also influence its interaction with molecular targets and improve its pharmacokinetic properties .

Propriétés

IUPAC Name |

5-ethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-19-14-9-6-10-15-17(14)13(18)11-16(20-15)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSAHPUWKBRBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440835 |

Source

|

| Record name | 5-ETHOXY FLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162787-72-6 |

Source

|

| Record name | 5-ETHOXY FLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)